molecular formula C19H16F3NO4 B2606038 {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate CAS No. 728927-30-8

{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate

Cat. No.: B2606038
CAS No.: 728927-30-8
M. Wt: 379.335
InChI Key: LSLRFBVRHNWTMY-MDZDMXLPSA-N
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Description

{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a carbamoyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a different position of the methoxy group.

    {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The unique combination of the trifluoromethyl, carbamoyl, and methoxyphenyl groups in {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate contributes to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-26-14-6-4-5-13(11-14)9-10-18(25)27-12-17(24)23-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,23,24)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLRFBVRHNWTMY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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